2,5-dihydro-1H-pyrrole-1-sulfonylchloride
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Overview
Description
2,5-Dihydro-1H-pyrrole-1-sulfonylchloride is a chemical compound with the molecular formula C4H7NO2SCl It is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dihydro-1H-pyrrole-1-sulfonylchloride typically involves the reaction of 2,5-dihydro-1H-pyrrole with sulfonyl chloride. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with sulfonamines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions . This method provides good to excellent yields of N-substituted pyrroles.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydro-1H-pyrrole-1-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products
Substitution Products: N-substituted pyrroles, sulfonamides, and sulfonate esters.
Oxidation Products: Sulfonic acids.
Reduction Products: Sulfonamides.
Scientific Research Applications
2,5-Dihydro-1H-pyrrole-1-sulfonylchloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting enzymes and receptors.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-dihydro-1H-pyrrole-1-sulfonylchloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or electrophile it reacts with.
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydro-1H-pyrrole-2-carboxylate: Another derivative of pyrrole with different functional groups and reactivity.
N-Boc-2,5-dihydro-1H-pyrrole: A protected form of 2,5-dihydro-1H-pyrrole used in organic synthesis.
2,5-Dihydro-1H-pyrrole hydrochloride: A hydrochloride salt form of 2,5-dihydro-1H-pyrrole.
Uniqueness
2,5-Dihydro-1H-pyrrole-1-sulfonylchloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2,5-dihydropyrrole-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO2S/c5-9(7,8)6-3-1-2-4-6/h1-2H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGQSSDKRAVDOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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